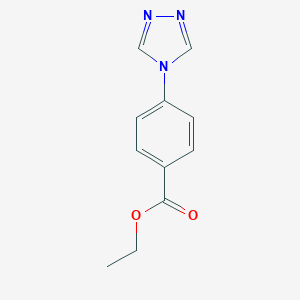

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Description

BenchChem offers high-quality Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

167626-25-7 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 4-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3 |

InChI Key |

KZQIXWIGCXTIHO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |

Synonyms |

4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

This guide details the physicochemical profile, synthesis, and applications of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate , a critical intermediate in the synthesis of rigid bifunctional ligands for Metal-Organic Frameworks (MOFs) and bioactive pharmaceutical scaffolds.

Executive Summary

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (CAS: 167626-25-7) is a specialized organic ester featuring a 1,2,4-triazole ring linked via the N4 nitrogen to a benzoate core. Unlike its C-linked isomers, the N4-linkage confers unique electronic properties and geometric rigidity, making it a high-value precursor for 4-(4H-1,2,4-triazol-4-yl)benzoic acid —a "rod-like" ligand used extensively in crystal engineering and reticular chemistry to construct porous coordination polymers.

Molecular Architecture & Identification

The compound consists of an ethyl benzoate moiety substituted at the para position with a 4H-1,2,4-triazole ring. The symmetry of the triazole ring (C2v local symmetry) and the linearity of the para-substitution pattern are critical for its stacking interactions in solid-state lattices.

| Property | Data / Descriptor |

| IUPAC Name | Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate |

| CAS Number | 167626-25-7 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2 |

| Structural Class | N-Aryl Triazole / Benzoate Ester |

Physicochemical Characterization

Solid-State Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 142–146 °C (Predicted range based on structural analogs; the corresponding free acid melts >300 °C).

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Methanol (hot), Ethanol (hot), Chloroform.

-

Low/Insoluble: Water, Hexanes, Diethyl Ether (cold).

-

Spectral Signature (Diagnostic)

The following spectral data confirms the N4-linkage, distinguishing it from the N1-isomer.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | Triazole C-H: The chemically equivalent protons at positions 3 and 5 of the triazole ring appear as a distinct downfield singlet. | |

| Benzoate Ar-H: Protons ortho to the ester group. | ||

| Benzoate Ar-H: Protons ortho to the triazole ring. | ||

| Ethyl -CH₂-: Characteristic ester methylene quartet. | ||

| FT-IR | ~1715 cm⁻¹ | C=O Stretch: Strong ester carbonyl band. |

| ~3100 cm⁻¹ | C-H Stretch: Triazole ring C-H stretching. |

Synthesis & Purification Protocol

The synthesis exploits the reactivity of the aniline nitrogen in ethyl 4-aminobenzoate (Benzocaine) to form the triazole ring. The Zincke-type reaction or the Diformylhydrazine method are the standard routes.

Recommended Synthetic Route: Diformylhydrazine Condensation

This method is preferred for its atom economy and avoidance of highly toxic hydrazine hydrate in the final step.

Reagents:

-

Ethyl 4-aminobenzoate (1.0 eq)

-

1,2-Diformylhydrazine (1.1 eq)

-

Triethylamine (Catalytic) or TMSCl (Promoter)

-

Solvent: Pyridine or Diglyme (High boiling point required)

Step-by-Step Protocol:

-

Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-aminobenzoate (16.5 g, 100 mmol) and 1,2-diformylhydrazine (9.7 g, 110 mmol) in Pyridine (50 mL).

-

Cyclization: Heat the mixture to reflux (115 °C) under an inert nitrogen atmosphere. Add TMSCl (5 mL) dropwise to accelerate dehydration. Stir for 12–18 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (500 mL) with vigorous stirring. The crude ester will precipitate.

-

Isolation: Filter the solid and wash extensively with water to remove pyridine salts.

-

Purification: Recrystallize from hot Ethanol.

-

Dissolve crude solid in boiling ethanol.

-

Filter hot to remove insoluble byproducts.

-

Cool slowly to 4 °C to yield needle-like crystals.

-

Yield: Typically 65–75%.

-

Workflow Visualization

Caption: Synthetic pathway for the conversion of benzocaine to the target triazole ester via cyclodehydration.

Applications in Research

MOF Ligand Precursor

The primary utility of this ester is as a "masked" form of 4-(4H-1,2,4-triazol-4-yl)benzoic acid .

-

Mechanism: Base-catalyzed hydrolysis (LiOH/THF/H₂O) removes the ethyl group, exposing the carboxylate.

-

Coordination Chemistry: The resulting ligand binds metal centers (Zn²⁺, Cu²⁺) through both the monodentate triazole nitrogen and the bidentate carboxylate, forming rigid 3D frameworks utilized in gas storage (H₂, CO₂) and catalysis.

Biological Activity[2][3][4]

-

Aromatase Inhibition: Triazole derivatives are known pharmacophores for aromatase inhibition (e.g., Letrozole).[1][2] This ester serves as a scaffold for structure-activity relationship (SAR) studies targeting estrogen-dependent breast cancer.

-

Antifungal Research: The N-linked triazole mimics the active site binding of azole antifungals, making it a valuable fragment for fragment-based drug discovery (FBDD).

Decision Logic for Characterization

When validating the synthesis, use the following logic tree to ensure the correct isomer (N4 vs N1) was formed.

Caption: NMR decision tree to distinguish the symmetric 4H-triazole target from the asymmetric 1H-triazole impurity.

References

-

CymitQuimica. Benzoic acid, 4-(4H-1,2,4-triazol-4-yl)-, ethyl ester Product Sheet. Retrieved from

- Lü, J., et al. (2014). "Construction of Metal–Organic Frameworks with 1,2,4-Triazole-Based Bifunctional Linkers." Crystal Growth & Design, 14(8).

-

PubChem. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid (Acid Form Data). Retrieved from

-

Chem-Impex Int'l. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid Product Data. Retrieved from

Sources

Molecular Structure and Conformation of 4-Substituted Triazole Benzoates

This guide serves as a technical reference for the structural design, synthesis, and conformational analysis of 4-substituted-1,2,3-triazole benzoates . These molecular scaffolds are critical in medicinal chemistry as bioisosteres of amide bonds and in materials science as mesogenic cores for liquid crystals.

Technical Whitepaper | Version 2.0

Executive Summary

The 1,4-disubstituted 1,2,3-triazole moiety, when coupled with a benzoate ester, creates a "push-pull" electronic system or a rigid rod-like architecture depending on the substitution pattern. This guide dissects the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) synthetic pathway, the resulting solid-state packing motifs driven by

Structural Architecture & Design Logic

The Core Scaffold

The molecule consists of three distinct domains:

-

The Triazole Core: A planar, electron-deficient 1,2,3-triazole ring. It acts as a rigid linker and a hydrogen bond acceptor (N2/N3 positions).

-

The Benzoate Moiety: A phenyl ring conjugated to an ester group. This provides the "head" or "tail" of the molecule, often dictating solubility and dipole moment.

-

The 4-Substituent: Typically an aryl or alkyl group introduced via the alkyne precursor.

Conformational Degrees of Freedom

The biological and material properties are dictated by the torsion angle (

-

Planar Conformation (

): Maximizes -

Twisted Conformation (

): Often observed in solution to minimize steric repulsion between the triazole C5-H and the benzoate ortho-protons.

Synthesis Strategy: The CuAAC Protocol

Causality: We utilize the Cu(I)-catalyzed pathway to ensure exclusive 1,4-regioselectivity . Thermal pathways yield a mixture of 1,4- and 1,5-isomers, which are difficult to separate and possess vastly different electronic properties.

Workflow Diagram

The following logic flow illustrates the convergent synthesis strategy.

Caption: Convergent synthesis of 4-substituted triazole benzoates via CuAAC "Click" chemistry.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate.

-

Reagent Preparation:

-

Dissolve Methyl 4-azidobenzoate (1.0 equiv) and Phenylacetylene (1.1 equiv) in a 1:1 mixture of t-Butanol/Water (0.5 M concentration).

-

Why t-BuOH/Water? This solvent system solubilizes organic reactants while keeping the inorganic catalyst active. It also accelerates the reaction via the "on-water" hydrophobic effect.

-

-

Catalyst Addition (The Click):

-

Add Copper(II) Sulfate Pentahydrate (5 mol%).[1]

-

Add Sodium Ascorbate (10 mol%) freshly dissolved in water.

-

Observation: The reaction mixture typically turns bright yellow/orange, indicating the formation of Cu(I)-acetylide species.

-

-

Reaction Monitoring:

-

Stir vigorously at Room Temperature (RT) for 6–12 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The azide spot (usually UV active and distinct) must disappear completely.

-

-

Workup & Purification:

-

Dilute with water (precipitation often occurs). Filter the solid.

-

Wash the filter cake with dilute

(to remove copper traces) and water. -

Recrystallization: Dissolve crude solid in hot Ethanol or Acetonitrile. Cool slowly to induce crystallization.

-

Integrity Check: A sharp melting point (typically >150°C for these benzoates) confirms purity.

-

Structural Characterization & Data Analysis

Solid-State Architecture (X-Ray Crystallography)

In the crystalline state, 4-substituted triazole benzoates exhibit strong intermolecular interactions.

| Parameter | Typical Value | Structural Implication |

| Bond Length (N2=N3) | 1.30 – 1.32 Å | Indicates double bond character; delocalization is confined within the ring. |

| Torsion Angle ( | 0° – 15° | Near-planar conformation driven by crystal packing forces ( |

| Packing Motif | Head-to-Tail | Molecules align antiparallel to cancel dipole moments, crucial for liquid crystal phases. |

| Intermolecular Forces | C-H···N / C-H···O | The acidic C5-H of the triazole often forms H-bonds with the carbonyl oxygen of a neighbor. |

Key Insight: The triazole ring is not just a linker; it is an active supramolecular tecton. The C5-H proton is acidic (

Solution-State Conformation (NMR)

In solution (e.g.,

-

H NMR Diagnostic: The triazole C5-H appears as a sharp singlet in the downfield region (

-

NOESY Studies: Strong Nuclear Overhauser Effect (NOE) correlations are typically observed between the triazole C5-H and the ortho-protons of the 1-phenyl ring, confirming the 1,4-substitution pattern.

-

Rotational Dynamics: At RT, rotation around the C-N bond is fast on the NMR timescale, leading to averaged signals for the ortho-protons of the benzoate ring.

Conformational Logic Diagram

The following diagram explains the electronic and steric forces dictating the molecule's shape.

Caption: Interplay between steric hindrance and electronic conjugation determining molecular shape.

Functional Applications

The structural integrity of 4-substituted triazole benzoates translates directly to function:

-

Liquid Crystals (Mesogens): The linear, rigid structure of the 1,4-triazole mimics the 1,4-phenylene unit. When alkyl chains are attached to the benzoate, these molecules form stable Nematic or Smectic phases. The triazole dipole enhances dielectric anisotropy [2].

-

Bioisosteres: The 1,2,3-triazole is a bioisostere of the amide bond (similar dipole, planar, H-bond acceptor). However, unlike amides, it is resistant to metabolic hydrolysis (proteases), making these benzoates stable prodrug candidates [3].

References

-

Synthesis and liquid crystal properties of benzoates containing 1,2,3-triazole. Source: ResearchGate. URL:[Link]

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Source: MDPI (Molecules). URL:[Link]

-

Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination. Source: MDPI (Materials). URL:[Link]

-

Stereochemical and Computational NMR Survey of 1,2,3-Triazoles. Source: PubMed (NIH). URL:[Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate in Organic Solvents

Foreword

Introduction to Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate and the Significance of its Solubility

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate belongs to the 1,2,4-triazole class of heterocyclic compounds. Triazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] The structure of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, featuring a polar triazole ring and a less polar ethyl benzoate moiety, suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed into the systemic circulation, it must first dissolve in the gastrointestinal fluids.[4] Furthermore, understanding solubility in various organic solvents is essential for:

-

Crystallization and Purification: Selecting appropriate solvents and anti-solvents is fundamental for obtaining a pure, crystalline solid.

-

Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for efficient chemical synthesis.

-

Formulation Development: The choice of excipients and delivery systems is heavily influenced by the solubility of the API.

-

Analytical Method Development: Preparing solutions for techniques like HPLC and spectroscopy requires knowledge of suitable solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[5] At a molecular level, the dissolution of a solid in a liquid involves the disruption of intermolecular forces in both the solute (solute-solute interactions) and the solvent (solvent-solvent interactions), and the formation of new interactions between the solute and the solvent (solute-solvent interactions).

Several factors govern the solubility of an organic compound like Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate in organic solvents:

-

Polarity: The polarity of both the solute and the solvent is a primary driver of solubility. Polar solvents, such as alcohols and acetonitrile, are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes through van der Waals forces.

-

Hydrogen Bonding: The 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., methanol, ethanol) will have a greater capacity to solvate the triazole moiety.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning that solubility increases with temperature.[6] However, this is not a universal rule and must be determined experimentally.

-

Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome for dissolution to occur. Polymorphism, the existence of different crystalline forms of the same compound, can significantly impact solubility.

Experimental Determination of Solubility: Methodologies and Protocols

The most reliable way to determine the solubility of a compound is through experimental measurement. The following sections detail robust and widely accepted methods.

The Shake-Flask Method: The Gold Standard

The shake-flask method is considered the benchmark for determining equilibrium solubility.[7][8][9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of crystalline Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate to a series of vials, each containing a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration (using a syringe filter with a pore size of 0.45 µm or smaller) is recommended.[10]

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.

-

Calculation: The solubility is calculated from the concentration of the diluted sample and the dilution factor.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method: A Simple and Direct Approach

The gravimetric method is a straightforward technique that relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.[4][11][12][13][14]

Protocol for the Gravimetric Method:

-

Saturation: Prepare a saturated solution of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate in the desired solvent at a constant temperature, ensuring an excess of undissolved solid remains.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Weighing: Accurately weigh a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Final Weighing: Dry the residue to a constant weight and re-weigh the evaporating dish. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Express the solubility as grams of solute per 100 mL or 100 g of solvent.

Diagram of the Gravimetric Method Workflow:

Caption: Workflow for the Gravimetric Solubility Determination Method.

Spectroscopic Method: A High-Throughput Alternative

For rapid screening of solubility in multiple solvents, a spectroscopic method utilizing UV-Vis spectrophotometry can be employed.[15][16] This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Protocol for the Spectroscopic Method:

-

Calibration Curve: Prepare a series of standard solutions of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Saturation: Prepare saturated solutions in various solvents as described in the shake-flask method.

-

Filtration and Dilution: Filter the saturated solutions and dilute them with the respective solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted samples.

-

Calculation: Determine the concentration of the diluted samples from the calibration curve and then calculate the solubility in the original saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Profile of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate at 25°C

| Solvent | Dielectric Constant (ε) | Solubility ( g/100 mL) |

| Methanol | 32.7 | To be determined |

| Ethanol | 24.5 | To be determined |

| Acetone | 20.7 | To be determined |

| Acetonitrile | 37.5 | To be determined |

| Ethyl Acetate | 6.02 | To be determined |

| Dichloromethane | 8.93 | To be determined |

| Toluene | 2.38 | To be determined |

| Hexane | 1.88 | To be determined |

The interpretation of this data will involve correlating the observed solubilities with the physicochemical properties of the solvents. For instance, higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, low solubility in nonpolar solvents like hexane would highlight the importance of the polar moieties in the solute's structure.

Conclusion

Determining the solubility profile of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a critical step in its development for pharmaceutical or material science applications. While pre-existing data may be scarce, the robust and well-established methodologies outlined in this guide provide a clear pathway for researchers to generate this essential information. By systematically applying the shake-flask, gravimetric, or spectroscopic methods, and by carefully considering the underlying thermodynamic principles, a comprehensive and reliable solubility profile can be established, paving the way for informed decisions in formulation, purification, and application.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

-

Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

-

4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

-

7: Gravimetric Analysis (Experiment). (2021, September 22). Chemistry LibreTexts. Retrieved from [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scientific Research Publishing. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. (2021, February 11). ACS Omega. Retrieved from [Link]

-

Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Solubility. (2025, October 22). Retrieved from [Link]

-

Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). (n.d.). Cheméo. Retrieved from [Link]

-

Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. abis-files.omu.edu.tr [abis-files.omu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. who.int [who.int]

- 10. protocols.io [protocols.io]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Gravimetric Analysis [wiredchemist.com]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. asianpubs.org [asianpubs.org]

- 16. scirp.org [scirp.org]

Thermal Stability and Melting Point of Triazole-Functionalized Esters: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the thermal properties of triazole-functionalized esters. Bridging the gap between pharmaceutical design (bioisosteres) and energetic materials science (plasticizers), this document focuses on the structural determinants—such as regiochemistry (1,4- vs. 1,5-isomers) and substituent electronics—that govern melting point (

Structural Determinants of Thermal Properties

The thermal behavior of triazole-functionalized esters is dictated by the interplay between the rigid, dipolar triazole core and the flexible ester appendages.

The Dipole Effect and Crystal Packing

The 1,2,3-triazole ring possesses a substantial dipole moment (~5.0 D), significantly higher than that of an amide bond (~3.7 D) or a benzene ring (0 D). This strong dipole facilitates aggressive intermolecular dipole-dipole interactions, which generally elevate the melting point compared to non-heterocyclic analogs.

-

1,4-Regioisomers (CuAAC): Typically exhibit higher symmetry and superior stacking efficiency, leading to higher

and crystallinity. -

1,5-Regioisomers (RuAAC): Often display steric clashes between the C4 and C5 substituents, disrupting planar stacking and frequently resulting in lower

or amorphous solid states.

The Ester Chain Influence

The ester functionality acts as a "thermal tuner."

-

Short Chains (Methyl/Ethyl): Maintain high lattice energy; often result in solids with

if the triazole is aryl-substituted. -

Long Alkyl Chains: Introduce free volume and rotational freedom (entropy), acting as internal plasticizers that drastically lower

, often yielding room-temperature liquids desirable for energetic plasticizer applications.

Energetic vs. Pharmaceutical Profiles

-

Pharmaceuticals: Focus is on endothermic melting for solubility. Stability is required up to

to survive processing. -

Energetic Materials: Focus is on exothermic decomposition.[1][2] Nitro-functionalized triazole esters (e.g., ANTA derivatives) often exhibit a sharp exotherm (

) closely following melting, a critical safety parameter.

Synthesis and Regiochemical Control

The thermal profile is set during synthesis.[3][4] The choice of catalyst dictates the isomer, which in turn dictates the crystal lattice energy.

Synthetic Workflow Visualization

Figure 1: Divergent synthetic pathways determining the regiochemistry and subsequent thermal properties of triazole esters.

Experimental Protocols for Thermal Characterization

To ensure data integrity, the following protocols utilize self-validating checks (e.g., atmosphere control, heating rate standardization).

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (hermetic seal recommended for volatile esters).

-

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min to prevent oxidative degradation masking the true thermal events. -

Protocol:

-

Cycle 1: Heat from -50°C to 150°C at 10°C/min (Erases thermal history).

-

Cool: Cool to -50°C at 10°C/min.

-

Cycle 2: Heat from -50°C to decomposition onset (typically 300°C) at 10°C/min.

-

-

Data Extraction: Record

as the onset of the endothermic peak in Cycle 2.

Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (

-

Sample Prep: 5–10 mg in a platinum or alumina crucible.

-

Atmosphere: Run dual experiments: one in

(inert pyrolysis) and one in Air (oxidative stability). -

Ramp: Heat from ambient to 600°C at 10°C/min.

-

Validation: Ensure the derivative weight loss curve (DTG) aligns with DSC exothermic events.

Comparative Data Analysis

The following table synthesizes data from various technical studies, illustrating the impact of substituents on thermal transitions.

| Compound Class | Substituents (R) | Isomer | Melting Point ( | Decomposition ( | Notes |

| Benzoic Acid Deriv. | 4-COOH-Phenyl | 1,4 | 237–241 °C | > 300 °C | Strong H-bonding/Stacking [1] |

| Alkyl Ester | Ethyl / Methyl | 1,4 | 42–45 °C | ~250 °C | Low MP due to flexible chain [2] |

| Fluoro-Ester | 1,4 | 58–59 °C | ~210 °C | Fluorine increases volatility [2] | |

| Energetic Plasticizer | Nitro-aryl (ANTA) | Mix | 142–319 °C | 217–349 °C | High energy, exothermic decomp [3] |

| Poly(ester-triazole) | Polymer Chain | 1,4 | 89 °C | ~350 °C | High crystallinity polymer [4] |

Structure-Property Logic Flow

Figure 2: The causal relationship between molecular features and macroscopic thermal behavior.

Mechanisms of Thermal Decomposition

Understanding how these molecules fail thermally is crucial for safety and efficacy.

-

Retro-Cycloaddition (Rare): While the reverse of the Click reaction is theoretically possible, the 1,2,3-triazole ring is kinetically extremely stable.

-

Side-Chain Scission (Primary): In non-energetic esters, the decomposition typically begins with the cleavage of the ester linkage (decarboxylation or hydrolysis mechanisms) around 250–300°C.

-

Ring Fragmentation (Energetic): For nitro-substituted triazoles, the decomposition is radical-mediated, involving the rupture of the N-N bonds within the ring, leading to the rapid release of

gas. This is often violent and exothermic [5].

References

-

European Journal of Chemistry. (2021).[3] Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Link

-

International Journal of Pharmaceutical Research and Applications. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Link

-

ResearchGate (Article Snippet). (2013). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Link

-

National Institutes of Health (PMC). (2018). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Link

-

RSC Advances / Phys. Chem. Chem. Phys. (2014). Insights into triazole-based energetic material design from decomposition pathways. Link

Sources

A Comprehensive Technical Guide to 4H-1,2,4-Triazol-4-yl Benzoate Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Introduction

The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in modern medicinal chemistry. Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, make it a "privileged scaffold" for interacting with a wide array of biological targets.[1][2] This is evidenced by its presence in numerous FDA-approved drugs, such as the antifungal agent fluconazole and the aromatase inhibitor letrozole, used in breast cancer therapy.[3][4] Within this broad class, derivatives based on the 4H-1,2,4-triazol-4-yl benzoate core have emerged as a particularly versatile and promising group. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[5][6][7]

The persistent challenge of drug resistance and the need for therapies with improved selectivity and lower toxicity profiles drive the continuous search for novel molecular entities.[5][8] The chemical tractability of the 4H-1,2,4-triazol-4-yl benzoate scaffold allows for systematic structural modifications, enabling researchers to fine-tune its biological activity and explore structure-activity relationships (SAR). This guide serves as a consolidated technical resource for researchers, chemists, and drug development professionals, offering an in-depth review of the synthesis, multifaceted biological activities, and therapeutic potential of these significant derivatives.

Core Synthetic Methodologies

The construction of the 4H-1,2,4-triazole core linked to a benzoate-related moiety is most commonly achieved through a reliable multi-step pathway starting from substituted benzoic acids. This approach offers flexibility in introducing various functional groups onto the phenyl ring, which is crucial for SAR studies.

A prevalent and effective strategy involves the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which serves as a key intermediate for further derivatization.[5][8] The causality behind this pathway is rooted in well-established organic chemistry principles: the initial conversion to a hydrazide creates a nucleophilic center, which then reacts with carbon disulfide to form a dithiocarbazinate salt. This salt is primed for intramolecular cyclization with a second equivalent of hydrazine, a reaction driven by the thermodynamic stability of the resulting aromatic triazole ring.

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 4H-1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Intermediate

This protocol consolidates a common procedure for synthesizing the core triazole scaffold, which is a precursor to many active derivatives.[8][9]

-

Step 1: Synthesis of Benzoic Acid Hydrazide.

-

Procedure: A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.15 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.

-

Rationale: The reflux condition provides the necessary activation energy for the nucleophilic acyl substitution reaction, where hydrazine displaces the methoxy group of the ester to form the more stable hydrazide.

-

Work-up: The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried. The formation is confirmed by IR spectroscopy, noting the appearance of N-H stretching bands (~3300 cm⁻¹) and the amide C=O band (~1660 cm⁻¹).[9]

-

-

Step 2: Synthesis of Potassium Dithiocarbazinate.

-

Procedure: To a solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL), the benzoic acid hydrazide (0.1 mol) from Step 1 is added. The mixture is cooled in an ice bath, and carbon disulfide (0.12 mol) is added dropwise with constant stirring for 10-12 hours.

-

Rationale: The basic medium deprotonates the terminal amine of the hydrazide, increasing its nucleophilicity. The highly electrophilic carbon of CS₂ is then attacked to form the dithiocarbazinate salt. Maintaining a low temperature controls the exothermic reaction.

-

Work-up: The precipitated potassium salt is filtered, washed with cold ether, and dried.

-

-

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

-

Procedure: A suspension of the potassium dithiocarbazinate salt (0.1 mol) in water (50 mL) is treated with hydrazine hydrate (0.2 mol) and refluxed for 3-4 hours until the evolution of hydrogen sulfide gas ceases.

-

Rationale: This is the key cyclization step. The hydrazine acts as a dinucleophile, leading to the formation of the five-membered triazole ring and elimination of H₂S. Refluxing drives the reaction to completion.

-

Work-up: The reaction mixture is cooled and acidified with a dilute strong acid (e.g., HCl) to a pH of 5-6. The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure triazole core.

-

Therapeutic Applications and Biological Activities

4H-1,2,4-triazol-4-yl benzoate derivatives exhibit a wide array of biological activities, positioning them as valuable leads in multiple therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of these derivatives against various human cancer cell lines.[10] Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, in particular, have shown potent inhibitory activities against breast (MCF-7) and colon (HCT-116) cancer cells, with some compounds demonstrating IC₅₀ values superior to the standard chemotherapeutic drug doxorubicin.[3][11] Critically, the most potent of these compounds exhibited very weak cytotoxic effects toward normal retinal pigment epithelial (RPE-1) cells, indicating a favorable selectivity profile.[3][12]

Mechanism of Action: Induction of Apoptosis Several studies have confirmed that the cytotoxic effects of these triazole derivatives are mediated, at least in part, by the induction of apoptosis.[12] For instance, treatment of MCF-7 cells with active compounds led to a significant increase in both early and late apoptotic cell populations, as determined by Annexin V/7-AAD flow cytometry.[12] This suggests the compounds activate intrinsic or extrinsic cell death pathways, a highly desirable mechanism for anticancer agents.

Apoptosis Induction Pathway

Caption: Proposed apoptotic pathway induced by triazole-benzoate derivatives.

Table 1: In Vitro Cytotoxicity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Hybrid 2 | MCF-7 | 18.7 | Doxorubicin | 19.7 | [3] |

| Hybrid 2 | HCT-116 | 25.7 | Doxorubicin | 22.6 | [3] |

| Hybrid 14 | MCF-7 | 15.6 | Doxorubicin | 19.7 | [3][11] |

| Hybrid 14 | HCT-116 | 23.9 | Doxorubicin | 22.6 | [3][11] |

| Hybrid 15 | MCF-7 | 17.8 | Doxorubicin | 19.7 |[3] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized triazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at ~570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Antimicrobial Activity

The global rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[5][8] Derivatives of 4H-1,2,4-triazole have shown significant promise in this area. Specifically, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated potent and selective antimicrobial activity.[5][13]

Studies have shown that these compounds exhibit strong antifungal effects against Microsporum gypseum and potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus.[5] In several cases, the activity of the synthesized compounds was superior to the standard drugs ketoconazole and streptomycin, respectively.[13] Interestingly, these compounds showed little to no activity against Candida albicans, Aspergillus niger, or the Gram-negative bacterium Escherichia coli, suggesting a specific mechanism of action that is not universal across all microbes.[5][13]

Table 2: Antimicrobial Spectrum of Key Triazole Derivatives

| Organism | Type | Activity of Triazole Derivatives | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Strong, often comparable or superior to streptomycin. | [5][13][14] |

| Escherichia coli | Gram-negative Bacteria | Generally inactive. | [5][13] |

| Microsporum gypseum | Fungi (Dermatophyte) | Strong, often superior to ketoconazole. | [5][13] |

| Candida albicans | Fungi (Yeast) | Generally inactive. |[5][13] |

Anticonvulsant Activity

Epilepsy is a major neurological disorder, and a significant portion of patients do not achieve adequate seizure control with currently available drugs.[15][16] The 1,2,4-triazole scaffold has been explored for anticonvulsant properties, with many derivatives showing significant efficacy in preclinical models.[17][18]

Mechanism of Action: GABAergic Modulation The primary mechanism for many anticonvulsant triazoles is believed to involve the enhancement of GABAergic neurotransmission.[6][18] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Studies suggest that active triazole compounds can bind to GABA-A receptors and may increase the overall content of GABA in the brain, leading to a reduction in neuronal excitability and thus suppressing seizure activity.[6][18] This mechanism is shared by well-known anxiolytic and anticonvulsant drugs like benzodiazepines.

Structure-Activity Relationship (SAR) Insights

Understanding how molecular modifications affect biological activity is paramount for rational drug design. SAR studies on 4H-1,2,4-triazol-4-yl benzoate derivatives have yielded critical insights.

-

For Anticancer Activity:

-

The presence of electron-rich or specific functional groups on the phenyl ring significantly influences cytotoxicity. The incorporation of isothiocyanate (–NCS) and nitrobenzylidene moieties has been shown to be beneficial.[3]

-

A 2D-QSAR analysis indicated a good correlation between the chemical structures and the observed bioassay results, suggesting that the models can be used for designing more potent molecules.[3][12]

-

-

For Antimicrobial Activity:

-

The nature of the substituent on the aromatic ring of Schiff base derivatives is crucial. Halogen substitutions (e.g., monochloro, 2,4-dichloro, 4-fluoro) on the benzylidene part often lead to superior antifungal activity against M. gypseum.[13]

-

A 4-chloro derivative was found to have antibacterial activity against S. aureus superior to the standard drug streptomycin.[13]

-

-

For Enzyme Inhibition:

-

In the design of dual aromatase-sulfatase inhibitors, structural modifications across the entire molecule were explored. Replacing the triazolyl group with an imidazolyl group, relocating halogen atoms, and replacing the methylene linker with a difluoromethylene linker all had significant impacts on inhibitory potency, highlighting the scaffold's sensitivity to subtle structural changes.[19]

-

SAR Summary Diagram

Caption: Key molecular sites for modification and their impact on bioactivity.

Conclusion and Future Perspectives

The 4H-1,2,4-triazol-4-yl benzoate scaffold and its related derivatives represent a highly productive area of research in medicinal chemistry. The straightforward and versatile synthetic routes allow for the creation of diverse chemical libraries. The extensive body of literature confirms their potent and often selective activity as anticancer, antimicrobial, and anticonvulsant agents. The induction of apoptosis as an anticancer mechanism and the modulation of the GABAergic system for anticonvulsant effects are particularly noteworthy.

Future research should focus on several key areas:

-

Lead Optimization: Leveraging the established SAR, new analogues should be designed to maximize potency and selectivity while minimizing off-target effects and potential toxicity.

-

Mechanism Elucidation: While primary mechanisms have been proposed, deeper investigations into the specific molecular targets (e.g., which caspases are activated, which subtype of GABA-A receptor is bound) are needed.

-

In Vivo Validation: The majority of studies are currently in vitro. Promising compounds must be advanced into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas like anti-inflammatory, antioxidant, and neuroprotective applications warrants further investigation.[6][20]

References

-

Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Sheikh, M. A., & Al-Ghamdi, S. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Sheikh, M. A., & Al-Ghamdi, S. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Sheikh, M. A., & Al-Ghamdi, S. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. [Link]

-

Kadhim, R. S., & Al-Adili, A. J. (Year not specified). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

-

Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Semantic Scholar. [Link]

-

Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC. [Link]

-

Author not specified. (2025). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Al-Dies, A. M., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]

-

Sahoo, S., et al. (Year not specified). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Semantic Scholar. [Link]

-

Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Semantic Scholar. [Link]

-

Sharma, D., & Narasimhan, B. (Year not specified). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

-

Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PubMed. [Link]

-

Ananda, K. C. S., et al. (Year not specified). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

-

Shcherbyna, R. O., & Panasenko, O. I. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Semantic Scholar. [https://www.semanticscholar.org/paper/Biological-features-of-new-1%2C2%2C4-triazole-(a-Shcherbyna-Panasenko/316f731c3605c48737c569a7c36a43b2f54a854d]([Link]

-

Author not specified. (Year not specified). Synthesis and Studies on Anticonvulsant and Antibacterial Activities of 1- Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine Derivatives. Bentham Science. [Link]

-

Alam, M. S., et al. (Year not specified). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

Author not specified. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ResearchGate. [Link]

-

Sharma, A., Kumar, V., & Sharma, P. C. (Year not specified). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Semantic Scholar. [Link]

-

Kumar, R., et al. (Year not specified). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

-

Uygun, Y., et al. (2025). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. ResearchGate. [Link]

-

Sari, S., et al. (2018). Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. PubMed - NIH. [Link]

-

Author not specified. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[3][5][11] Triazol-Thiadiazin Derivatives. Semantic Scholar. [Link]

-

Bayrak, H., et al. (2025). (PDF) Antimicrobial Activities of some 4H-1,2,4-triazoles. ResearchGate. [Link]

-

Author not specified. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ResearchGate. [Link]

-

Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

-

Butnariu, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. [Link]

-

Medda, F., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]

-

Sharma, R., et al. (Year not specified). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]content/articlelanding/2021/md/d1md00122h)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Istanbul University Press [iupress.istanbul.edu.tr]

- 9. nepjol.info [nepjol.info]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benthamscience.com [benthamscience.com]

- 15. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 16. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]

An In-Depth Technical Guide to the Electronic Properties of N4-Linked Triazole Benzoate Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, electronic structure, and photophysical characteristics of N4-linked triazole benzoate systems. By delving into the causal relationships behind experimental designs and computational models, we aim to equip researchers with the foundational knowledge and practical protocols necessary to explore and exploit the unique properties of this promising class of molecules.

Introduction: The Significance of the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in both medicinal chemistry and materials science.[1] Its unique electronic features, including a high nitrogen content and aromaticity, contribute to a wide range of biological activities and render it a valuable component in the design of functional materials.[2] The ability of the triazole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for creating molecules with tailored properties.[3] When functionalized at the N4 position, the electronic landscape of the triazole ring can be significantly modulated, offering a versatile platform for the development of novel therapeutic agents and advanced materials. This guide focuses specifically on N4-linked triazole systems bearing a benzoate moiety, exploring how this particular substitution pattern influences their electronic and photophysical behavior.

Synthetic Pathways to N4-Linked Triazole Benzoate Systems

The synthesis of N4-linked triazole benzoate systems, specifically N-(4H-1,2,4-triazol-4-yl)benzamides, is a multi-step process that begins with the formation of the core 4-amino-1,2,4-triazole, followed by acylation with a substituted benzoic acid derivative.

Synthesis of 4-Amino-1,2,4-triazole

A common and efficient method for the preparation of 4-amino-1,2,4-triazoles involves the cyclocondensation of N,N'-diacylhydrazines with hydrazine hydrate.[4] This method is straightforward and often results in high yields.

Acylation of 4-Amino-1,2,4-triazole to Yield N-(4H-1,2,4-triazol-4-yl)benzamides

The final step in the synthesis of the target compounds involves the acylation of the 4-amino-1,2,4-triazole with a suitable benzoic acid derivative. A typical procedure involves the reaction with a substituted benzoyl chloride.

Experimental Protocol: Synthesis of N-(4H-1,2,4-triazol-4-yl)benzamide [5]

-

Preparation of the Amine Solution: Dissolve 4-amino-1,2,4-triazole in a suitable aprotic solvent, such as anhydrous dioxane or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation Reaction: Slowly add a solution of benzoyl chloride in the same solvent to the stirred mixture at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4H-1,2,4-triazol-4-yl)benzamide.

Electronic Properties and Characterization

The electronic properties of N4-linked triazole benzoate systems are governed by the interplay between the electron-rich triazole ring and the electronic nature of the substituents on the benzoate moiety. These properties can be probed using a combination of electrochemical techniques and computational modeling.

Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of molecules and estimating their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For 1,2,4-triazole derivatives, a characteristic reduction wave is often observed, which can be attributed to the reduction of the N=N moiety within the triazole ring.[6] The position of this reduction peak can be influenced by the nature of the substituent at the N4 position.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Preparation: Prepare a solution of the N4-linked triazole benzoate compound in a suitable solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Cell Assembly: A standard three-electrode cell is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Data Acquisition: The potential is swept from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.

-

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to an internal standard such as ferrocene/ferrocenium (Fc/Fc+).

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of molecules. By optimizing the molecular geometry and calculating the energies of the frontier molecular orbitals (HOMO and LUMO), we can predict and understand the electronic behavior of N4-linked triazole benzoate systems.

DFT studies on related N4-substituted 1,2,4-triazoles have shown that the nature of the substituent significantly influences the HOMO and LUMO energy levels and the overall electronic distribution.[7] For N-(4H-1,2,4-triazol-4-yl)benzamides, the benzoate group is expected to act as an electron-withdrawing group, which would likely lower both the HOMO and LUMO energy levels compared to the unsubstituted 4-amino-1,2,4-triazole.

Photophysical Properties

The photophysical properties of N4-linked triazole benzoate systems, such as their absorption and emission characteristics, are of great interest for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For substituted N-(4H-1,2,4-triazol-4-yl)benzamides, absorption maxima are typically observed in the UV region. For instance, N-(4H-1,2,4-triazol-4-yl)benzamide derivatives with substituents on the benzene ring exhibit absorption maxima (λmax) in the range of 296 to 346 nm.[5]

Fluorescence Spectroscopy

The fluorescence properties of N-substituted triazoles are highly dependent on the nature of the substituent. While some derivatives are non-emissive, others can exhibit significant fluorescence.[8] For N4-linked triazole benzoate systems, the presence of the benzoate moiety and its substituents can influence the fluorescence quantum yield and emission wavelength. The introduction of electron-donating or electron-withdrawing groups on the benzoate ring can tune the emission color and efficiency.

Data Summary

Table 1: Spectroscopic Data for Selected N-(4H-1,2,4-triazol-4-yl)benzamide Derivatives [5]

| Compound | Substituent on Benzamide | UV-visible λmax (nm) |

| 11 | 4-(2-Hydroxybenzylideneamino) | 296, 328 |

| 10 | 3-(2-Hydroxybenzylideneamino) | 296, 328 |

| 15 | 4-(4-Nitrobenzylideneamino) | 346 |

| 14 | 3-(4-Nitrobenzylideneamino) | 298 |

Visualizations

Molecular Structure

Caption: General structure of an N4-linked triazole benzoate system.

Synthetic Workflow

Caption: Synthetic workflow for N4-linked triazole benzoate systems.

Conclusion and Future Outlook

N4-linked triazole benzoate systems represent a versatile class of compounds with tunable electronic and photophysical properties. The synthetic routes are well-established, allowing for the introduction of a wide range of substituents on the benzoate moiety. This structural diversity provides a powerful tool for modulating their properties for specific applications in drug development and materials science.

Future research in this area could focus on a more detailed experimental investigation of the electronic and photophysical properties of a broader range of N4-linked triazole benzoate derivatives. This would involve systematic studies using techniques such as cyclic voltammetry, fluorescence spectroscopy (including quantum yield and lifetime measurements), and transient absorption spectroscopy. Combined with advanced computational modeling, these studies will provide a deeper understanding of the structure-property relationships and pave the way for the rational design of new functional molecules with enhanced performance.

References

-

Kaur Saran, A., et al. (2023). Synthesis of Substituted N-(4H-1,2,4-Triazol-4-yl)benzamides as Potential Antifungal Agents. Organic Preparations and Procedures International, 55(6), 1-12. [Link]

- (Reference not directly cited, but provides general context on triazole synthesis)

- (Reference not directly cited, but provides general context on triazole synthesis)

- Wang, Y.-T., et al. (2026). The Influence of Substituents on 4-Amino-1,2,4-Triazole Luminescence: A Combined Crystallographic and Spectroscopic Study. CrystEngComm.

- (Reference not directly cited, but provides general context on triazole synthesis)

- (Reference not directly cited, but provides general context on triazole synthesis)

- (Reference not directly cited, but provides general context on triazole synthesis)

- (Reference not directly cited, but provides general context on triazole synthesis)

-

(2014). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. Organic & Biomolecular Chemistry, 12(30), 5158-5167. [Link]

-

Gzella, A., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5923. [Link]

- (Reference not directly cited, but provides general context on triazole properties)

- (Reference not directly cited, but provides general context on triazole properties)

- (Reference not directly cited, but provides general context on triazole properties)

- (Reference not directly cited, but provides general context on triazole properties)

- (Reference not directly cited, but provides general context on triazole properties)

- (Reference not directly cited, but provides general context on triazole synthesis)

- Singh, M. D., et al. (2011). Synthesis and Stereochemistry of N4-Amino-1, 2, 4 -Triazoles with Unsymmetrical Substituents at 3, 5-Positions. Journal of Chemical and Pharmaceutical Research, 3(6), 631-638.

-

Khramov, D. M., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2636. [Link]

-

Lokesh, S. V., et al. (2010). Electrochemical Behavior of 1,2,4-Triazole and Benzotriazole at Glassy Carbon Electrode in Acidic Media. The Open Electrochemistry Journal, 2, 15-21. [Link]

-

Kaproń, B., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

- (Reference not directly cited, but provides general context on triazole synthesis)

- (Reference not directly cited, but provides general context on triazole synthesis)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Potential biological activities of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique structural and electronic properties, including hydrogen bonding capability and dipole character, allow for high-affinity interactions with a wide range of biological targets.[2] This guide focuses on Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, a compound that marries the versatile 1,2,4-triazole ring with an ethyl benzoate moiety. While direct experimental data on this specific molecule is not extensively documented in publicly available literature, its constituent pharmacophores provide a strong basis for predicting its potential biological activities. This document will synthesize the vast body of research on structurally related 1,2,4-triazole derivatives to forecast the probable therapeutic applications of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, detail the mechanistic pathways it is likely to modulate, and provide robust, field-proven experimental protocols for its systematic evaluation.

Introduction: The Architectural Rationale of a Promising Scaffold

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a heterocyclic compound featuring a central 1,2,4-triazole ring N-4 substituted with a phenyl group, which is in turn para-substituted with an ethyl carboxylate group. The therapeutic potential of this molecule can be inferred from the well-established bioactivities of its core components.

The 1,2,4-triazole ring is a cornerstone of drugs with a wide spectrum of activities, including antifungal, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4] This versatility stems from the triazole's ability to coordinate with metal ions in enzyme active sites and participate in various non-covalent interactions. The ethyl benzoate portion, meanwhile, can influence the molecule's pharmacokinetic profile, affecting properties such as lipophilicity, membrane permeability, and metabolic stability, while also providing potential sites for interaction with target receptors.

This guide will explore the most probable biological activities based on this structural framework, providing the scientific rationale and experimental workflows necessary for researchers in drug discovery and development to validate these hypotheses.

Caption: Core pharmacophores of the title compound.

Potential Anticancer Activity

The 1,2,4-triazole scaffold is present in several established anticancer agents, such as Letrozole and Anastrozole, which function as aromatase inhibitors for the treatment of breast cancer.[2][5] The potential for Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate to exhibit anticancer properties is therefore significant.

Hypothesized Mechanisms of Action

-

Enzyme Inhibition (Aromatase & Kinases): The nitrogen atoms of the triazole ring are known to chelate the heme iron of cytochrome P450 enzymes, including aromatase (CYP19A1).[5] Inhibition of aromatase blocks the conversion of androgens to estrogens, a critical pathway in hormone-receptor-positive breast cancer. Furthermore, various triazole derivatives have been shown to act as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival.[1]

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally similar to the title compound, have demonstrated that they can inhibit the proliferation of cancer cells by inducing apoptosis.[6]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a reliable method to assess the dose-dependent cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for determining in vitro cytotoxicity.

Predicted Outcome & Data Presentation

The results of the MTT assay can be summarized in a table to compare the IC₅₀ values against different cell lines. Potent activity is typically indicated by low micromolar or nanomolar IC₅₀ values.

| Cell Line | Compound | Predicted IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

| MCF-7 (Breast) | Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate | 15-30 | ~20[6] |

| HCT-116 (Colon) | Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate | 20-40 | ~23[6] |

| PANC-1 (Pancreatic) | Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate | 5-10 | Varies |

Potential Antimicrobial Activity

Triazole-based compounds form the backbone of modern antifungal therapy and also show promise as antibacterial agents.[1]

Hypothesized Mechanism: Antifungal Action

The primary mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N-4 atom of the triazole ring binds to the heme iron atom in the active site of CYP51, disrupting the enzyme's function. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.

Caption: Inhibition of ergosterol biosynthesis by azoles.

Hypothesized Mechanism: Antibacterial Action

The antibacterial mechanisms of triazoles are more diverse. They can involve the inhibition of essential bacterial enzymes or the disruption of other cellular processes.[1] Schiff bases and other derivatives of 1,2,4-triazoles have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow bacterial or fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the title compound in the broth. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.

Potential as an Enzyme Inhibitor

Beyond the targets in oncology and microbiology, the 1,2,4-triazole scaffold has been successfully employed to inhibit a variety of other enzymes, suggesting a broader therapeutic potential.[8]

Potential Targets and Rationale

-

Cholinesterases (AChE/BChE): Inhibition of acetylcholinesterase (AChE) is a key strategy for treating Alzheimer's disease.[8] Numerous triazole derivatives have demonstrated potent AChE inhibitory activity, suggesting they can interact with the active site of this enzyme.[9][10]

-

Lipoxygenase (LOX): Lipoxygenases are involved in inflammatory pathways. The development of novel LOX inhibitors is a promising avenue for new anti-inflammatory drugs, and several 1,2,4-triazole-based compounds have shown potent 15-LOX inhibitory activity.[11]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes where the reaction produces a change in absorbance. The example below is based on the Ellman's method for AChE inhibition.

Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, the substrate (ATCI), the chromogen (DTNB), and the title compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the title compound.

-